BenchChemオンラインストアへようこそ!

6-Chloroisoquinolin-3-amine

Antitumor cytotoxicity Topoisomerase I SAR

6-Chloroisoquinolin-3-amine (CAS 1204701-64-3) is a heterobicyclic building block belonging to the 3-aminoisoquinoline class, bearing a chlorine atom at the 6-position of the isoquinoline scaffold. With a molecular formula of C₉H₇ClN₂, a molecular weight of 178.62 g·mol⁻¹, a computed XLogP3-AA of 2.4, zero rotatable bonds, a topological polar surface area of 38.9 Ų, and one hydrogen bond donor with two hydrogen bond acceptors, the compound presents a compact, lipophilic, and donor-limited pharmacophoric core.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1204701-64-3
Cat. No. B1423788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisoquinolin-3-amine
CAS1204701-64-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1Cl)N
InChIInChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
InChIKeyDNUVOMZZYSNDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroisoquinolin-3-amine (CAS 1204701-64-3): Core Properties and Sourcing Context


6-Chloroisoquinolin-3-amine (CAS 1204701-64-3) is a heterobicyclic building block belonging to the 3-aminoisoquinoline class, bearing a chlorine atom at the 6-position of the isoquinoline scaffold [1]. With a molecular formula of C₉H₇ClN₂, a molecular weight of 178.62 g·mol⁻¹, a computed XLogP3-AA of 2.4, zero rotatable bonds, a topological polar surface area of 38.9 Ų, and one hydrogen bond donor with two hydrogen bond acceptors, the compound presents a compact, lipophilic, and donor-limited pharmacophoric core [1]. It is commercially supplied at standard purities of 95% or 98% and serves primarily as a versatile intermediate for constructing kinase-focused compound libraries and for late-stage functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling [1].

Why 6-Chloroisoquinolin-3-amine Cannot Be Generically Substituted with Other Chloro- or Halo-Regioisomers


Simple substitution by the 6-bromo analog (CAS 891785-28-7) or by other chloro-regioisomers such as 7-chloroisoquinolin-3-amine (CAS 82117-29-1), 5-chloroisoquinolin-3-amine, or 4-chloroisoquinolin-3-amine (CAS 66729-00-8) is precluded by substantial differences in synthetic accessibility, molecular recognition, and downstream derivatization efficiency [1][2]. The 6-chloro substitution pattern is explicitly one of the preferred positions for cytotoxic activity in 3-arylisoquinolinamine antitumor agents, a position-specific effect that cannot be recapitulated by shifting the halogen to the 5-, 7-, or 8-positions [2]. Furthermore, the 6-position is unreachable via the acid-mediated cyclization route that generates 5- and 7-regioisomers from N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide, meaning procurement of 6-chloro substitution requires a fundamentally different synthetic strategy .

6-Chloroisoquinolin-3-amine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Cytotoxic Potency: 6-Chloro vs. 6-Methyl and 6-Bromo/4-Chloro Substitution on the 3-Arylisoquinolinamine Scaffold

In a systematic SAR study by Cho et al., a 3-arylisoquinolinamine bearing a 6-Cl substituent (compound 9c: R1 = 6-Cl, R2 = 2′-Cl) exhibited an IC₅₀ of 6.18 μM against the A549 human lung carcinoma cell line, representing a paradigm for chloro-substituted variants [1]. In contrast, the 6-Me analog (compound 5b, R1 = 6-Me, R2 = 3′-Me) showed an IC₅₀ of 18.16 μM—2.9-fold weaker—and the 6-Me, 4′-Cl analog (compound 5d, R1 = 6-Me, R2 = 4′-Cl) showed an IC₅₀ of 26.94 μM—4.4-fold weaker [1]. For halo-halo comparisons, compound 10a (R1 = H, R2 = 2′-Cl) displayed an IC₅₀ of 82.97 μM, a >13-fold loss of activity relative to compound 9c, underscoring the critical role of 6-position halogenation [1]. Compound 9b (R1 = 6-Cl, R2 = 4′-Me) gave an IC₅₀ of 8.55 μM, while the 4′-Br counterpart (compound 9a, R1 = 6-Cl, R2 = 4′-Br) yielded an IC₅₀ of 0.99 μM against A549, indicating that while 6-Cl provides a substantial potency gain over 6-Me, further potency can be modulated by aryl ring substitution [1].

Antitumor cytotoxicity Topoisomerase I SAR

Topoisomerase I Inhibitory Activity: 6-Chloro-Substituted Analogs Demonstrate Camptothecin-Comparative Potency

In the supercoiled DNA unwinding assay for topoisomerase I inhibition, compounds bearing 6-chloro substitution (9a, 9b, 9c) were assigned semi-quantitative potency grades of '++' or '+++', where '+++' denotes greater activity than reference drug camptothecin and '++' denotes similar activity to camptothecin [1]. Specifically, compound 9a (6-Cl, 4′-Br) received a '+++' grade, while compounds 9b (6-Cl, 4′-Me) and 9c (6-Cl, 2′-Cl) each received '++' grades—indicating topoisomerase I inhibition at least comparable to the clinically validated camptothecin standard [1]. In contrast, the corresponding 6-Me substituted series compounds (5b, 5d) received only '+' (weak activity) or '++' grades, and many 6-H compounds showed only '+' or no reported activity [1]. This class-level trend indicates that 6-chloro substitution on the 3-arylisoquinolinamine scaffold is associated with enhanced topoisomerase I engagement compared with 6-methyl or 6-H analogs.

Topoisomerase I DNA unwinding assay Anticancer

Synthetic Accessibility: The 6-Chloro Regioisomer Is Excluded from the Acid-Mediated Cyclization Route That Yields 5- and 7-Regioisomers

The cyclization of N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide in sulfuric acid at room temperature for 24 hours produces a regioisomeric mixture of 7-chloroisoquinolin-3-amine and 5-chloroisoquinolin-3-amine in a 2:1 ratio at 88% combined yield, with no detectable formation of the 6-chloro isomer . This synthetic outcome is dictated by the directing effect of the meta-chloro substituent on the benzylimidamide precursor, which precludes electrophilic aromatic substitution at the position corresponding to C-6 of the isoquinoline product . Consequently, 6-chloroisoquinolin-3-amine requires a distinct synthetic route—typically involving construction of a pre-functionalized isoquinoline core or late-stage halogenation—making it a non-fungible building block relative to the 5- and 7-chloro isomers that are co-produced via the more economical one-step cyclization method .

Regioselective synthesis Cyclization Building block sourcing

Kinase Selectivity: A Derivative Built from 6-Chloroisoquinolin-3-amine Displays Selective p70S6Kβ Inhibition vs. MPS1 and MAPKAPK2

The elaborated derivative N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (compound 1), constructed using 6-chloroisoquinolin-3-amine-derived intermediates, was evaluated in a radiometric HotSpot® kinase assay against three kinases harboring a cysteine in the middle hinge region [1]. Compound 1 displayed an IC₅₀ of 444 nM against p70S6Kβ (S6K2), while showing no substantial activity against MPS1 (IC₅₀ > 5,000 nM) or MAPKAPK2 (IC₅₀ > 25,000 nM) [1]. This represents a >11-fold selectivity window for p70S6Kβ over MPS1 and a >56-fold selectivity window over MAPKAPK2 [1]. As no selective p70S6Kβ inhibitors were previously known, this 6-Cl-derived chemotype constitutes a starting point for development of the first selective S6K2 tool compounds [1].

Kinase inhibition p70S6Kβ S6K2 Selectivity

Halogen-Dependent Reactivity: 6-Chloro Offers Distinct Cross-Coupling and Nucleophilic Substitution Profile vs. 6-Bromo

Both 6-chloroisoquinolin-3-amine and 6-bromoisoquinolin-3-amine (CAS 891785-28-7) are employed as alternatives in medicinal chemistry synthesis, but their halogen-dependent reactivity profiles dictate different synthetic utility [1]. The C–Br bond has a lower bond dissociation energy (BDE ≈ 281 kJ·mol⁻¹ for Ar–Br vs. ≈ 340 kJ·mol⁻¹ for Ar–Cl), making 6-bromoisoquinolin-3-amine more reactive in oxidative addition steps for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald–Hartwig, and Heck couplings [1]. Conversely, the stronger C–Cl bond in 6-chloroisoquinolin-3-amine provides greater thermal and chemical stability during multi-step synthetic sequences and enables more controlled nucleophilic aromatic substitution (SNAr) reactions where the 3-amino group can direct regioselectivity, as demonstrated in the regioselective SNAr reaction of a 3-aminoisoquinoline derivative with 2,6-dichloro-3-nitropyridine [1][2]. The choice between 6-Cl and 6-Br therefore depends on whether the synthetic sequence prioritizes facile oxidative addition (favoring 6-Br) or chemoselectivity and intermediate stability (favoring 6-Cl) [1].

Cross-coupling Nucleophilic aromatic substitution C-X bond reactivity

Physicochemical Differentiation: 6-Chloro Confers Higher Lipophilicity and Altered Permeability vs. Unsubstituted 3-Aminoisoquinoline

6-Chloroisoquinolin-3-amine exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 38.9 Ų, representing an approximately 0.9 log unit increase in lipophilicity compared to the unsubstituted isoquinolin-3-amine (cLogP ≈ 1.5–1.8), while maintaining the same TPSA due to identical hydrogen bond donor/acceptor counts [1][2]. This lipophilicity shift places 6-chloroisoquinolin-3-amine in a more favorable log P range (2–3) for passive membrane permeability while remaining within Lipinski-compliant space (MW < 500, HBD = 1, HBA = 2, TPSA < 140 Ų) [1]. The enhanced lipophilicity without an increase in TPSA or molecular weight beyond 200 Da makes the 6-chloro substitution a preferred vector for improving permeability characteristics without sacrificing ligand efficiency metrics [1].

Lipophilicity LogP Drug-likeness

Optimal Application Scenarios for 6-Chloroisoquinolin-3-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Topoisomerase I-Targeted Anticancer Lead Optimization

Programs seeking to develop non-camptothecin topoisomerase I inhibitors should prioritize 6-chloroisoquinolin-3-amine as a core building block, based on evidence that 6-chloro-substituted 3-arylisoquinolinamines achieve camptothecin-comparable or superior enzyme inhibition ('++' to '+++') and single-digit micromolar cytotoxicity in A549 lung carcinoma cells (IC₅₀ = 6.18 μM) [1]. The 2.9- to 4.4-fold potency advantage over 6-methyl analogs and >13-fold advantage over unsubstituted variants at the same position provides a clear SAR-driven rationale for building compound libraries around the 6-chloro scaffold [1].

Chemical Biology: Development of Selective p70S6Kβ (S6K2) Chemical Probes

Given that no selective p70S6Kβ inhibitors were previously known, 6-chloroisoquinolin-3-amine serves as a validated precursor for constructing p70S6Kβ-selective chemotypes, as demonstrated by a derivative that achieved an IC₅₀ of 444 nM with >11-fold selectivity over MPS1 and >56-fold selectivity over MAPKAPK2 [2]. Procurement should favor 6-chloroisoquinolin-3-amine for p70S6Kβ-focused probe development, as this selectivity profile was specifically achieved using the 3-aminoisoquinoline core with chloro-substitution directing the desired kinase engagement [2].

Synthetic Methodology: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Isoquinoline Scaffolds

For synthetic routes requiring controlled, regioselective SNAr at the isoquinoline 3-amino group, 6-chloroisoquinolin-3-amine is the preferred building block. The stronger C–Cl bond (BDE ≈ 340 kJ·mol⁻¹) provides superior chemoselectivity compared to the more labile C–Br bond (BDE ≈ 281 kJ·mol⁻¹) in 6-bromoisoquinolin-3-amine, enabling regioselective functionalization without premature oxidative addition, as successfully demonstrated in the Buchwald–Hartwig amination/SNAr sequence to generate kinase inhibitor candidates [2].

Procurement Decision-Making: Differentiating 6-Chloro from Co-Produced 5- and 7-Chloro Regioisomers

Procurement and sourcing teams must recognize that 6-chloroisoquinolin-3-amine is chemically distinct from the 7-chloro and 5-chloro regioisomers that are co-produced (2:1 ratio, 88% combined yield) via the acid-mediated cyclization of N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide . Selective procurement of the 6-chloro isomer requires verification of synthetic origin, as the economically favorable one-pot cyclization route cannot deliver the 6-chloro product; suppliers offering the 6-chloro isomer must employ alternative synthetic strategies, impacting cost structure and batch scalability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroisoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.